molecular formula C13H16BClF3NO3 B15198602 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline

Cat. No.: B15198602
M. Wt: 337.53 g/mol
InChI Key: LKSLHLVPMGDUCC-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative featuring a 1,3,2-dioxaborolane (pinacol boronate) group, a chloro substituent, a trifluoromethoxy group, and an aniline moiety. Its molecular formula is C₁₃H₁₅BClF₃NO₃, with a molecular weight of ~307.5 g/mol (exact value: 307.5043) . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . The compound is commercially available (e.g., CAS 1218790-05-6) and is typically stored at 0–6°C due to the moisture sensitivity of boronic esters .

Properties

Molecular Formula

C13H16BClF3NO3

Molecular Weight

337.53 g/mol

IUPAC Name

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline

InChI

InChI=1S/C13H16BClF3NO3/c1-11(2)12(3,4)22-14(21-11)7-5-8(15)10(19)9(6-7)20-13(16,17)18/h5-6H,19H2,1-4H3

InChI Key

LKSLHLVPMGDUCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between 2-chloro-4-bromo-6-(trifluoromethoxy)aniline and bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired boronic ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

    Electrophilic Substitution: The chloroaniline moiety can participate in electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds with various substituents depending on the aryl halide used.

    Electrophilic Substitution: Nitro or sulfonyl derivatives of the original compound.

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology and Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the biaryl product and regenerates the palladium catalyst.

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related boronic esters:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Reactivity Differences CAS/Reference
Target Compound
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)aniline
Cl (2), -OCF₃ (6), Bpin (4) 307.5 Cross-coupling in drug synthesis; enhanced lipophilicity 1218790-05-6
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline CF₃ (4), Bpin (2) 265.14 Lower steric hindrance for coupling at para position 1058062-64-8
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)aniline CF₃ (2), Bpin (4) 265.14 Ortho-CF₃ may hinder coupling due to steric bulk 508223-55-0
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Cl (2), Bpin (4) 219.09 Simpler structure; lacks -OCF₃’s lipophilicity 214360-81-3
5-(2-Methoxyethoxy)-2-Bpin-4-(trifluoromethyl)aniline -OCH₂CH₂OCH₃ (5), CF₃ (4), Bpin (2) 307.3 Polar side chain improves aqueous solubility EP 4,374,877

Key Observations :

  • Steric Hindrance : The para positioning of the boronic ester (relative to -OCF₃ and -Cl) minimizes steric clashes during coupling, unlike ortho-substituted analogues (e.g., PN-6584) .
  • Lipophilicity: The -OCF₃ group increases logP compared to non-fluorinated analogues, favoring membrane permeability in drug candidates .
Pharmacological Relevance
  • The trifluoromethoxy group is prevalent in bioactive molecules (e.g., anti-inflammatory and antiviral agents). For example, similar boronic esters are intermediates in kinase inhibitors, where -OCF₃ enhances target binding .
  • The chloro substituent may improve metabolic stability compared to methyl or methoxy analogues .
Commercial and Experimental Data
  • Purity : Commercial batches of the target compound (e.g., from Enamine Ltd.) report ≥95% purity, comparable to analogues like PN-6422 .
  • Cost : Specialty boronic esters (e.g., target compound) are priced higher (~JPY25,200/5g) than simpler derivatives (e.g., 2-Bpin-aniline at JPY12,600/5g) due to complex synthesis .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety. A representative protocol involves reacting a halogenated precursor (e.g., 5-bromo-2-(trifluoromethyl)pyridine) with a boronic acid derivative under catalytic conditions (e.g., tetrakis(triphenylphosphine)palladium, potassium carbonate) in a mixed solvent system (toluene/ethanol/water) at 110°C. Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields the product with >95% purity .

Q. How is the compound characterized post-synthesis?

Analytical methods include:

  • LCMS : To confirm molecular weight (e.g., m/z 307 [M+H]+) .
  • HPLC : For retention time consistency (e.g., 0.99 minutes under SQD-AA05 conditions) .
  • Reverse-phase chromatography : For polar impurities (e.g., C18 columns with acetonitrile/water) .

Advanced Research Questions

Q. What mechanistic considerations arise during boron incorporation?

The tetramethyl dioxaborolane group enhances stability but introduces steric hindrance, which can reduce coupling efficiency. Ligand selection (e.g., dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine) and catalyst systems (e.g., Pd(OAc)₂) are critical to mitigate this. Evidence shows that increasing reaction time (4–6 hours) and catalyst loading (5–10 mol%) improves yields in sterically demanding systems .

Q. How does the trifluoromethoxy group influence electronic properties?

The -OCF₃ group is strongly electron-withdrawing, which polarizes the aniline ring and stabilizes intermediates in cross-coupling reactions. Computational studies on analogous compounds suggest this group lowers the LUMO energy, facilitating nucleophilic aromatic substitution .

Q. What strategies address low yields (<20%) in scaled-up syntheses?

Key factors include:

  • Solvent optimization : Replacing dioxane with THF improves solubility of boronate intermediates .
  • Workup modifications : Extractive purification (ethyl acetate/water) reduces losses compared to direct filtration .
  • Catalyst recycling : Pd recovery via ligand design (e.g., biarylphosphines) reduces costs .

Data Contradiction Analysis

Q. Why do similar Suzuki reactions show drastic yield variations (14% vs. 98%)?

Discrepancies arise from:

  • Substrate electronic effects : Electron-deficient aryl halides (e.g., pyridine derivatives) react faster than electron-rich analogs .
  • Catalyst-ligand mismatch : Low-yielding reactions (14%) used Pd(OAc)₂ without optimized ligands, while high-yield protocols (98%) employed Pd(PPh₃)₄ .

Q. How to resolve conflicting stability reports for boronate esters?

The compound’s stability depends on:

  • Storage conditions : Degradation occurs under ambient light/moisture; storage under nitrogen at 2–8°C extends shelf life .
  • Purification rigor : Residual base (e.g., K₂CO₃) accelerates hydrolysis; neutralization during workup is critical .

Methodological Guidance

Q. What purification techniques are optimal for boron-containing intermediates?

  • Silica gel chromatography : Effective for non-polar byproducts (e.g., ethyl acetate/petroleum ether gradients) .
  • Reverse-phase chromatography : Removes polar impurities (e.g., unreacted boronic acid) .
  • Recrystallization : Use hexane/ethyl acetate mixtures for crystalline intermediates .

Q. How to assess hydrolytic stability of the dioxaborolane group?

  • Kinetic studies : Monitor degradation via ¹¹B NMR in D₂O/THF mixtures.
  • Accelerated aging : Expose to 40°C/75% RH; quantify intact compound via HPLC .

Applications in Drug Discovery

Q. How is this compound used in PROTAC development?

The boronate ester serves as a covalent warhead for targeting proteins, while the aniline moiety allows linker functionalization. Analogous compounds are used to develop kinase degraders via E3 ligase recruitment .

Q. Can the trifluoromethoxy group enhance blood-brain barrier penetration?

Yes. The -OCF₃ group increases lipophilicity (logP ~3.5), as shown in related aniline derivatives, making it suitable for CNS-targeted therapeutics .

Stability and Storage

Q. What are the optimal storage conditions?

  • Temperature : 2–8°C under nitrogen .
  • Light protection : Amber vials to prevent photodegradation .
  • Moisture control : Store with desiccants (e.g., molecular sieves) .

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